Product packaging for 2-(2,3-Dimethoxyphenyl)cyclohexanol(Cat. No.:CAS No. 854901-58-9)

2-(2,3-Dimethoxyphenyl)cyclohexanol

Cat. No.: B2437117
CAS No.: 854901-58-9
M. Wt: 236.311
InChI Key: XJDQMUVUAKSPLF-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)cyclohexanol is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclohexanol ring linked to a 2,3-dimethoxyphenyl group, a structural motif found in various biologically active molecules. This compound is primarily utilized as a versatile synthetic intermediate or building block in organic synthesis. Researchers can employ it to develop more complex molecular architectures, potentially for pharmaceutical applications. The presence of the dimethoxy-phenyl subgroup suggests potential for interaction with various enzymatic targets, making it a candidate for use in structure-activity relationship (SAR) studies. The cyclohexanol moiety provides a conformational constraint that can be significant in designing molecules with specific stereochemical properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheets (SDS) before handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O3 B2437117 2-(2,3-Dimethoxyphenyl)cyclohexanol CAS No. 854901-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h5,7,9-10,12,15H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDQMUVUAKSPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of 2 2,3 Dimethoxyphenyl Cyclohexanol

Mechanistic Investigations of Functional Group Transformations

The cyclohexanol (B46403) moiety is a versatile functional group that can undergo a variety of transformations, including elimination, oxidation, and substitution reactions. The presence of the bulky and electron-donating 2,3-dimethoxyphenyl group can influence the regioselectivity and stereoselectivity of these reactions.

Alcohol Dehydration Mechanisms (E1, E2, E1cb)

The acid-catalyzed dehydration of 2-(2,3-Dimethoxyphenyl)cyclohexanol is a classic elimination reaction that proceeds through different mechanisms depending on the reaction conditions. umass.eduyoutube.com The primary products are alkenes, with the potential for the formation of a mixture of isomers.

The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. umass.edu The subsequent elimination can occur via three main pathways:

E1 (Elimination, Unimolecular): This two-step mechanism involves the departure of the leaving group (water) to form a secondary carbocation intermediate at the C1 position of the cyclohexane (B81311) ring. youtube.com This carbocation can then be deprotonated by a weak base (like water or the conjugate base of the acid) at either C2 or C6 to form a double bond. The formation of the more substituted alkene (Zaitsev's rule) is generally favored. The presence of the 2,3-dimethoxyphenyl group may influence the stability of the carbocation and the regiochemical outcome. A potential 1,2-hydride shift from C2 to C1 could lead to a more stabilized tertiary benzylic carbocation, which would then lead to the formation of different alkene isomers.

E2 (Elimination, Bimolecular): This is a concerted, one-step mechanism where a strong base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form the double bond. For the E2 mechanism to occur, an anti-periplanar arrangement between the proton being removed and the leaving group is required. In the context of the cyclohexane ring, this means the proton and the leaving group must be in a trans-diaxial orientation. The use of a strong, bulky base would favor the E2 pathway and could lead to the formation of the less substituted alkene (Hofmann product).

E1cb (Elimination, Unimolecular, Conjugate Base): This mechanism is less common for simple alcohols but can occur if the beta-protons are particularly acidic and the leaving group is poor. It involves the formation of a carbanion in the first step, followed by the departure of the leaving group. Given the structure of this compound, the acidity of the beta-protons is not significantly enhanced, making this pathway less likely compared to E1 and E2.

Dehydration Mechanism Key Features Favored Conditions Potential Products
E1 Two steps, carbocation intermediateProtic solvents, weak base, heatMixture of alkenes, potential for rearrangement
E2 One step, concertedStrong, non-hindered baseRegioselective based on stereochemistry
E1cb Two steps, carbanion intermediateAcidic β-protons, poor leaving groupLess common for this substrate

Oxidation Pathways of the Hydroxyl Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(2,3-Dimethoxyphenyl)cyclohexanone. rsc.org A variety of oxidizing agents can be employed for this transformation, each with its own mechanistic nuances.

Common oxidizing agents include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more environmentally friendly alternatives like sodium hypochlorite (B82951) (bleach) or Swern and Dess-Martin periodinane oxidations. researchgate.netyoutube.com

The general mechanism for oxidation with a chromate (B82759) reagent involves the formation of a chromate ester intermediate. This is followed by a base-promoted E2-like elimination of a proton from the carbon bearing the oxygen, with the chromium atom acting as the leaving group, resulting in the formation of the ketone.

With Swern oxidation, dimethyl sulfoxide (B87167) (DMSO) is activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) to form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation and intramolecular elimination yield the ketone, dimethyl sulfide, and carbon dioxide.

Oxidizing Agent Reaction Conditions Product
Jones Reagent (CrO₃, H₂SO₄, acetone)Acidic, strong oxidant2-(2,3-Dimethoxyphenyl)cyclohexanone
PCC (Pyridinium chlorochromate)Mild, anhydrous2-(2,3-Dimethoxyphenyl)cyclohexanone
Sodium Hypochlorite (NaOCl)Basic, "green" alternative2-(2,3-Dimethoxyphenyl)cyclohexanone
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)Mild, low temperature2-(2,3-Dimethoxyphenyl)cyclohexanone
Dess-Martin PeriodinaneMild, neutral pH2-(2,3-Dimethoxyphenyl)cyclohexanone

Reduction Reactions of Modified Analogues

While the alcohol functional group in this compound is already in a reduced state, its oxidized analogue, 2-(2,3-Dimethoxyphenyl)cyclohexanone, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The stereochemical outcome of this reduction can be influenced by the steric bulk of the reagents and the substrate.

Furthermore, should the aromatic ring be modified to contain reducible functional groups (e.g., a nitro group), these could be selectively reduced under appropriate conditions (e.g., catalytic hydrogenation with Pd/C for a nitro group) without affecting the hydroxyl group on the cyclohexyl ring.

Substitution Reactions at the Cyclohexanol Ring

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stereochemistry of the substrate. The Sₙ2 pathway would lead to an inversion of stereochemistry at the C1 position.

Reactivity Profile of the Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.com

Electrophilic Aromatic Substitution

The two methoxy (B1213986) groups are strong activating groups and are ortho-, para-directing. masterorganicchemistry.com However, in this specific molecule, the positions on the aromatic ring are not equivalent. The directing effects of the two methoxy groups and the bulky cyclohexyl substituent must be considered.

The methoxy groups activate the ring towards electrophilic attack by donating electron density through resonance. The most likely positions for substitution would be C4, C5, and C6 of the dimethoxyphenyl ring. Steric hindrance from the adjacent cyclohexyl group may disfavor substitution at the C6 position. The combined directing effects of the two methoxy groups will influence the regiochemical outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.org For instance, in a nitration reaction (using HNO₃ and H₂SO₄), the nitronium ion (NO₂⁺) electrophile would preferentially add to the positions most activated by the methoxy groups and least sterically hindered. lumenlearning.com

Reaction Reagents Electrophile Expected Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺Substitution at C4, C5, or C6 of the aromatic ring
BrominationBr₂, FeBr₃Br⁺Substitution at C4, C5, or C6 of the aromatic ring
SulfonationSO₃, H₂SO₄SO₃Substitution at C4, C5, or C6 of the aromatic ring
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Substitution at C4 or C5 due to steric hindrance

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the 2,3-dimethoxyphenyl ring of this compound is a plausible but challenging reaction. The aromatic ring's electron density, enhanced by the two methoxy groups, generally makes it more susceptible to electrophilic rather than nucleophilic attack. wikipedia.orgmasterorganicchemistry.com However, under specific conditions, such as the presence of a strong nucleophile and a suitable leaving group, SNAr can occur.

For SNAr to proceed, one of the methoxy groups would need to act as a leaving group, which is generally not ideal. Alternatively, if a different leaving group were present on the aromatic ring (e.g., a halide), the methoxy groups would act as activating groups. Their electron-donating nature, particularly from the para position, can stabilize the intermediate Meisenheimer complex formed during the reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com

Reaction Mechanism:

Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates SNAr reactions. wikipedia.orgyoutube.com In the case of this compound, the methoxy groups are electron-donating, which would disfavor a classic SNAr reaction unless other strongly activating substituents are present on the ring.

Oxidative Demethylation Processes

The methoxy groups of this compound are susceptible to oxidative demethylation. This process involves the removal of one or both methyl groups to form the corresponding catechol derivative. This transformation can be achieved using various reagents, such as strong acids, Lewis acids, or oxidizing agents. elsevierpure.com

Studies on similar dimethoxybenzene derivatives have shown that reagents like cobalt(III) fluoride (B91410) can effectively induce oxidative demethylation to yield quinone structures. elsevierpure.com The reaction likely proceeds through a single-electron transfer mechanism, generating a radical cation intermediate which is then attacked by a nucleophile (like water) to cleave the methyl ether bond.

The relative positions of the two methoxy groups can influence the reaction's outcome. In some cases, selective demethylation of one methoxy group can be achieved by carefully controlling the reaction conditions. Cytochrome P450 enzymes are also known to catalyze the O-demethylation of methoxylated flavonoids, suggesting that similar biochemical pathways could potentially metabolize this compound. nih.gov

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure, including the influence of substituents, the conformation of the cyclohexyl ring, and the stereochemistry of its chiral centers.

Influence of Substituents on Reaction Kinetics

The substituents on both the aromatic ring and the cyclohexanol ring play a crucial role in dictating the kinetics of various reactions.

Methoxy Groups: These electron-donating groups on the phenyl ring increase its nucleophilicity, making it more reactive towards electrophiles. In the context of nucleophilic aromatic substitution, they would have a deactivating effect unless a powerful electron-withdrawing group is also present. nih.gov

Hydroxyl Group: The hydroxyl group on the cyclohexanol ring can act as a directing group in certain reactions. Its ability to form hydrogen bonds can influence the approach of reagents.

Cyclohexyl Group: This bulky alkyl group can exert steric effects, potentially hindering the approach of reactants to the aromatic ring or the hydroxyl group.

SubstituentElectronic Effect on Phenyl RingImpact on Reaction Kinetics
2-MethoxyElectron-donating (resonance and inductive)Activates towards electrophilic substitution, deactivates towards nucleophilic substitution.
3-MethoxyElectron-donating (resonance and inductive)Activates towards electrophilic substitution, deactivates towards nucleophilic substitution.
CyclohexanolWeakly electron-donating (inductive) / Steric bulkCan sterically hinder reactions at the ortho position of the phenyl ring.

Conformational Effects on Reactivity

The cyclohexane ring exists in a chair conformation, and the substituents (the 2,3-dimethoxyphenyl group and the hydroxyl group) can occupy either axial or equatorial positions. gmu.edu The relative stability of these conformers and their equilibrium distribution significantly impact the molecule's reactivity. fiveable.melibretexts.org

Generally, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org In the case of this compound, the conformer with the large dimethoxyphenyl group in the equatorial position is expected to be more stable. libretexts.org

The orientation of the hydroxyl group (axial or equatorial) will also affect its reactivity. An equatorial hydroxyl group is generally more sterically accessible for reactions like esterification or oxidation compared to an axial one. utdallas.edu The specific conformation can also influence the stereochemical outcome of reactions at the hydroxyl group or adjacent carbons.

ConformerSubstituent PositionRelative StabilityPredicted Reactivity of -OH
ADimethoxyphenyl (equatorial), OH (equatorial)HighMore reactive (less sterically hindered)
BDimethoxyphenyl (equatorial), OH (axial)ModerateLess reactive (more sterically hindered)
CDimethoxyphenyl (axial), OH (equatorial)Low-
DDimethoxyphenyl (axial), OH (axial)Very Low-

Stereochemical Control in Subsequent Reactions

This compound possesses at least two chiral centers (at C1 and C2 of the cyclohexyl ring), leading to the existence of multiple stereoisomers. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. lumenlearning.comslideshare.net This is known as substrate-controlled stereoselectivity. youtube.com

For instance, in a reaction involving the hydroxyl group, the existing stereochemistry of the adjacent carbon bearing the dimethoxyphenyl group can influence the facial selectivity of the attack. youtube.com A bulky substituent on one face of the ring may block the approach of a reagent from that side, leading to the preferential formation of one diastereomer. nih.gov This principle is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a product. youtube.com

Intermediate Formation and Characterization in Reaction Pathways

The reactions involving this compound proceed through various transient intermediates. While often short-lived and difficult to isolate, their formation is inferred from mechanistic studies and can sometimes be detected using spectroscopic techniques. vedantu.comnumberanalytics.comyoutube.com

Nucleophilic Aromatic Substitution: As mentioned, the key intermediate is the Meisenheimer complex , a negatively charged species where the nucleophile has added to the aromatic ring. masterorganicchemistry.comlibretexts.org Its stability is a crucial factor in determining the reaction rate.

Oxidative Demethylation: This reaction likely involves the formation of a radical cation intermediate after a single-electron transfer from the electron-rich aromatic ring to the oxidant. vedantu.com

Reactions at the Cyclohexanol Moiety: Reactions involving the hydroxyl group or adjacent positions on the cyclohexyl ring can proceed through various intermediates depending on the reaction type. For example, oxidation of the alcohol to a ketone would likely involve an intermediate chromate ester if using a chromium-based oxidant. Substitution reactions at the hydroxyl carbon could proceed via carbocation intermediates in the case of an SN1 mechanism. youtube.com

The characterization of these intermediates often relies on indirect methods such as kinetic studies, trapping experiments, or computational modeling. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 2,3 Dimethoxyphenyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 2-(2,3-dimethoxyphenyl)cyclohexanol.

The ¹H NMR spectrum would reveal the number of chemically non-equivalent protons and their immediate electronic environment. The signals for the aromatic protons of the dimethoxyphenyl group would typically appear in the downfield region (δ 6.5-7.5 ppm). The two methoxy (B1213986) groups would each present a sharp singlet, likely with distinct chemical shifts due to their different positions on the aromatic ring. The protons of the cyclohexanol (B46403) ring would resonate in the upfield region (δ 1.0-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected to show a characteristic chemical shift, influenced by hydrogen bonding and the solvent.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The aromatic carbons would be observed in the δ 110-160 ppm range, with the carbons attached to the methoxy groups showing characteristic downfield shifts. The carbons of the cyclohexanol ring would appear in the upfield region (δ 20-80 ppm), with the carbon bearing the hydroxyl group (C-OH) being the most downfield of this set.

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10d1HAr-H
6.95t1HAr-H
6.85d1HAr-H
3.88s3HOCH₃
3.85s3HOCH₃
3.60m1HCH-OH
2.90m1HCH-Ar
1.20-2.00m8HCyclohexyl CH₂
-br s1HOH

Hypothetical ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
152.8Ar-C-OCH₃
147.5Ar-C-OCH₃
135.0Ar-C
124.5Ar-CH
118.0Ar-CH
112.0Ar-CH
75.0CH-OH
56.0OCH₃
55.8OCH₃
48.0CH-Ar
35.0, 28.0, 25.0, 24.0Cyclohexyl CH₂

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and elucidating its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be crucial for tracing the connectivity of the protons within the cyclohexanol ring and for assigning the aromatic protons based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This powerful technique allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is vital for establishing the connectivity between different fragments of the molecule. For instance, HMBC correlations would be expected between the methoxy protons and their attached aromatic carbons, and between the cyclohexyl protons and the aromatic carbons, confirming the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY would be critical in establishing the relative stereochemistry of the substituents on the cyclohexanol ring (i.e., whether the dimethoxyphenyl group and the hydroxyl group are cis or trans to each other). For example, a NOE cross-peak between the proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the aromatic ring would suggest a cis relationship.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state, which could then be compared to the solution-state data to identify any conformational changes upon crystallization.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide a definitive three-dimensional model of the molecule, confirming the connectivity established by NMR. Crucially, it would unambiguously determine the relative stereochemistry of the chiral centers on the cyclohexanol ring. The data would clearly show the spatial arrangement of the 2,3-dimethoxyphenyl group and the hydroxyl group relative to each other and to the cyclohexyl ring.

If the compound crystallizes in a chiral space group, anomalous dispersion effects could be used to determine the absolute stereochemistry of the molecule, providing a complete and unambiguous structural description.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z4
R-factor< 0.05

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of the compound. For this compound, a key feature would be the presence of intermolecular hydrogen bonds involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules in the crystal. The analysis would also reveal other weaker intermolecular interactions, such as van der Waals forces and potentially C-H···π interactions between the cyclohexyl ring and the aromatic system, which all contribute to the stability of the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the 1260-1000 cm⁻¹ region.

The aromatic part of the molecule gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are observed as a group of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The presence of methoxy groups (-OCH₃) is confirmed by characteristic C-O stretching bands, typically strong, in the 1250-1000 cm⁻¹ range, which may overlap with the C-O stretch of the cyclohexanol moiety.

The cyclohexyl group exhibits C-H stretching vibrations for its methylene (B1212753) (CH₂) and methine (CH) groups in the 2950-2850 cm⁻¹ region. The C-H bending vibrations of this saturated ring system are found in the 1470-1445 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600-3200O-H StretchAlcoholStrong, Broad
>3000C-H StretchAromaticMedium-Weak
2950-2850C-H StretchCyclohexyl (CH₂, CH)Strong
1600-1450C=C StretchAromatic RingMedium-Weak
1470-1445C-H BendCyclohexyl (CH₂)Medium
1250-1000C-O StretchAryl Ether & AlcoholStrong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity arises from a change in the polarizability of the molecule.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong. The C=C stretching vibrations of the benzene ring, appearing around 1600 cm⁻¹, will be prominent. The "breathing" mode of the aromatic ring, a symmetric expansion and contraction of the ring, typically gives a strong, sharp signal around 1000 cm⁻¹.

The C-H stretching vibrations of both the aromatic and cyclohexyl moieties will also be visible in the 3100-2800 cm⁻¹ region. The vibrations of the C-O bonds of the methoxy groups and the alcohol are also expected to be Raman active, though they may be weaker than in the IR spectrum. The non-polar C-C bonds of the cyclohexyl ring will show characteristic stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹), providing a detailed vibrational fingerprint of the molecule.

Table 2: Predicted Raman Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromaticMedium
3000-2850C-H StretchCyclohexyl (CH₂, CH)Strong
~1600C=C StretchAromatic RingStrong
~1000Ring BreathingAromatic RingStrong
1470-1445C-H BendCyclohexyl (CH₂)Medium
1250-1000C-O StretchAryl Ether & AlcoholWeak-Medium
Below 1500C-C Stretch/BendCyclohexyl RingMedium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₄H₂₀O₃, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This experimental value from HRMS would be compared to the theoretical value to confirm the elemental composition.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion FormulaTheoretical Exact Mass (m/z)
[C₁₄H₂₀O₃]⁺236.14124
[C₁₄H₂₀O₃+H]⁺237.14855
[C₁₄H₂₀O₃+Na]⁺259.12999

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap for the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Alcohols often undergo alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org In this case, cleavage of the bond between the carbon bearing the hydroxyl group and the carbon of the dimethoxyphenyl group would be a likely fragmentation. Another common fragmentation for alcohols is dehydration, the loss of a water molecule (18 Da). libretexts.org

The dimethoxyphenyl group can also direct fragmentation. The loss of a methyl group (CH₃, 15 Da) from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of carbon monoxide (CO, 28 Da) can also occur. The fragmentation of the cyclohexyl ring itself can lead to a series of peaks separated by 14 Da, corresponding to the loss of CH₂ units. libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Fragment IonLikely Origin
236[C₁₄H₂₀O₃]⁺Molecular Ion
218[C₁₄H₁₈O₂]⁺Loss of H₂O
221[C₁₃H₁₇O₃]⁺Loss of CH₃
193[C₁₂H₁₃O₂]⁺Loss of CH₃ and CO
151[C₉H₁₁O₂]⁺Cleavage of the cyclohexyl ring
99[C₆H₁₁O]⁺Cleavage at the phenyl-cyclohexyl bond
81[C₆H₉]⁺Fragment from the cyclohexyl ring

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the dimethoxy-substituted benzene ring.

The benzene ring exhibits characteristic π → π* transitions. The presence of the electron-donating methoxy groups and the alkyl substituent (the cyclohexanol ring) on the benzene ring will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

Typically, two main absorption bands are expected for substituted benzenes. The E2-band, a strong absorption resulting from a π → π* transition, is expected to appear around 220-250 nm. The B-band, which is a weaker, symmetry-forbidden transition in benzene but becomes more allowed with substitution, is anticipated in the 260-290 nm region. The exact positions and intensities of these bands will be influenced by the specific substitution pattern and the solvent used for the analysis.

Table 5: Predicted UV-Visible Spectroscopy Data for this compound

Wavelength (λmax, nm)Electronic TransitionChromophore
~220-250π → π* (E2-band)Dimethoxyphenyl ring
~260-290π → π* (B-band)Dimethoxyphenyl ring

Computational Chemistry and Theoretical Studies of 2 2,3 Dimethoxyphenyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure and energy of a molecule. These methods are instrumental in understanding the fundamental properties of 2-(2,3-Dimethoxyphenyl)cyclohexanol.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By approximating the electron density, DFT calculations can identify the most stable arrangement of atoms, known as the optimized geometry. For this compound, DFT would be employed to determine the bond lengths, bond angles, and dihedral angles of its various possible stereoisomers and conformers. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. The optimized geometry corresponds to a minimum on the potential energy surface and is the starting point for many other computational analyses.

A hypothetical data table for the optimized geometry of a selected conformer of cis-2-(2,3-Dimethoxyphenyl)cyclohexanol, as would be obtained from a DFT calculation, is presented below. Please note that these are representative values and not from a published study on this specific molecule.

ParameterValue
C-C (cyclohexane ring) bond length~1.54 Å
C-O (hydroxyl) bond length~1.43 Å
C-O (methoxy) bond length~1.36 Å
C-C-C (cyclohexane ring) bond angle~111°
C-O-H (hydroxyl) bond angle~109°
Dihedral Angle (C-C-C-C in cyclohexane)~55° (chair conformation)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of this compound. They are used to calculate fundamental electronic properties such as the total energy, ionization potential, and electron affinity. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy. The results of these calculations can shed light on the reactivity and intermolecular interactions of the molecule.

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT and ab initio calculations can be used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are crucial for assigning the signals in experimental NMR spectra, which is particularly complex for a molecule with multiple stereoisomers.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the identification of characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C-O stretches of the methoxy (B1213986) groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the chromophores within the molecule, primarily the dimethoxyphenyl group.

A hypothetical table of predicted vibrational frequencies for key functional groups in this compound is shown below. These are illustrative values.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3600
Aromatic C-HC-H Stretch~3100-3000
Aliphatic C-HC-H Stretch~2950-2850
C=C (Aromatic)C=C Stretch~1600, 1500
Methoxy (C-O)C-O Stretch~1250, 1050

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide high accuracy for smaller systems, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape of larger and more flexible molecules like this compound.

The cyclohexane (B81311) ring in this compound can adopt various conformations, with the chair form being the most stable. The presence of two bulky substituents, the 2,3-dimethoxyphenyl group and the hydroxyl group, leads to a complex set of possible conformers due to their axial or equatorial positioning and the rotation around the C-C bond connecting the phenyl and cyclohexyl rings. Molecular mechanics force fields (e.g., MMFF94, AMBER) can be used to rapidly calculate the potential energy of thousands of possible conformations. This conformational search helps to identify the low-energy conformers, or energy minima, which are the most likely to be populated at room temperature.

This compound can exist as multiple stereoisomers (diastereomers and enantiomers) due to the presence of chiral centers. The relative stability of these stereoisomers is determined by the steric and electronic interactions between the substituent groups. For instance, in disubstituted cyclohexanes, conformers with bulky substituents in the equatorial position are generally more stable to avoid unfavorable 1,3-diaxial interactions. nih.govnih.gov Computational methods can quantify the energy differences between these stereoisomers, allowing for a prediction of their relative abundance at equilibrium. For this compound, the relative stability of the cis and trans isomers, as well as the different chair conformations of each, would be a key area of investigation.

A hypothetical data table illustrating the relative energies of different stereoisomers of this compound as would be predicted by computational methods.

StereoisomerConformationRelative Energy (kcal/mol)
cis-(1R,2S)Phenyl (eq), OH (ax)1.5
cis-(1R,2S)Phenyl (ax), OH (eq)2.0
trans-(1R,2R)Phenyl (eq), OH (eq)0.0 (most stable)
trans-(1R,2R)Phenyl (ax), OH (ax)4.5

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, revealing information about bonding, lone pairs, and orbital interactions. manchester.ac.uk It examines hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

A similar analysis for this compound would likely show:

Intramolecular Delocalization: Strong hyperconjugative interactions between the lone pairs of the methoxy oxygen atoms (nO) and the antibonding π* orbitals of the phenyl ring (nO → π*C-C).

Hybridization: NBO analysis would also confirm the hybridization of the atoms. The carbon atoms of the cyclohexanol (B46403) ring are expected to be sp3 hybridized, consistent with a chair conformation, while the carbons of the phenyl ring would be sp2 hybridized. The oxygen of the hydroxyl group would be sp3 hybridized.

A representative table of hyperconjugative interactions from the 5,6-dimethoxy-1-indanone (B192829) study illustrates the kind of data NBO analysis provides nih.gov:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (2) O16π* (C5-C6)24.31
LP (2) O21π* (C7-C8)29.56
σ (C5-C6)σ* (C4-C9)3.25
*Data for 5,6-dimethoxy-1-indanone, illustrating interactions involving methoxy groups. nih.gov

Investigation of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and function of molecules. escholarship.org These interactions, though weaker than covalent bonds, collectively play a significant role in molecular conformation and intermolecular association. escholarship.orgnih.gov

Hydrogen bonds are a special class of dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom (like oxygen) and interacts with another nearby electronegative atom. libretexts.org In this compound, several types of hydrogen bonds are possible:

Intramolecular Hydrogen Bonding: A hydrogen bond could form within a single molecule. For instance, the hydrogen of the cyclohexanol's hydroxyl group (-OH) could interact with the oxygen of one of the adjacent methoxy groups (-OCH3) on the phenyl ring. The formation of such a bond would depend on the specific conformation (i.e., the relative orientation of the phenyl and cyclohexanol rings) of the molecule. libretexts.org

Intermolecular Hydrogen Bonding: Molecules of this compound can form hydrogen bonds with each other. The hydroxyl group of one molecule can act as a hydrogen bond donor, while the oxygen of a hydroxyl or methoxy group on another molecule can act as an acceptor. nih.gov Studies on the dimer of 2-adamantanol, a bulky aliphatic alcohol, have shown that the O-H···O hydrogen bond is the primary binding force, leading to the formation of stable dimeric structures. youtube.com

The strength of these hydrogen bonds can be influenced by the steric bulk of the cyclohexyl and dimethoxyphenyl groups and the electronic effects of the methoxy substituents. rsc.org

π-stacking is a non-covalent interaction that occurs between aromatic rings. In the case of this compound, the dimethoxyphenyl ring could potentially engage in π-stacking interactions with other aromatic systems or with another molecule of itself in a suitable orientation in the solid state or in non-polar solvents. The presence of methoxy substituents can influence the electrostatic potential of the aromatic ring, thereby modulating the strength and geometry of these π-stacking interactions.

Reaction Pathway Modeling and Transition State Analysis

The formation of this compound, typically through the nucleophilic addition of a 2,3-dimethoxyphenyl Grignard reagent to cyclohexanone (B45756), presents a fascinating case for computational analysis. While specific theoretical studies exclusively modeling the reaction pathway and transition states for this particular compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining computational studies on analogous systems. These studies on Grignard reactions with ketones, particularly those bearing alkoxy substituents, provide a robust framework for elucidating the likely mechanistic pathways, transition state geometries, and the factors governing the reaction's energetics.

The reaction is generally understood to proceed via a nucleophilic addition mechanism. However, the precise nature of the Grignard reagent in solution—whether it exists as a monomer, dimer, or in more complex aggregated forms as dictated by the Schlenk equilibrium—significantly influences the reaction pathway. academie-sciences.fr Computational models have explored these complexities, revealing that the mechanism is far from simple.

Theoretical investigations into the Grignard reaction with carbonyl compounds have identified two primary mechanistic pathways: a polar, concerted mechanism and a stepwise single-electron transfer (SET) mechanism. nih.govorganic-chemistry.org

Polar Mechanism: This pathway involves the direct, concerted nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. nih.gov Computational studies using density functional theory (DFT) have suggested that for many simple Grignard reagents and ketones, the reaction proceeds through a four-centered transition state. nih.gov In the context of this compound synthesis, this would involve the formation of a new carbon-carbon bond between the dimethoxyphenyl group and the cyclohexanone ring, concurrent with the formation of a magnesium-oxygen bond.

Single-Electron Transfer (SET) Mechanism: An alternative pathway involves the initial transfer of a single electron from the Grignard reagent to the ketone, forming a radical anion-radical cation pair. organic-chemistry.org This is then followed by the collapse of this intermediate to form the magnesium alkoxide product. The favorability of the SET mechanism is often associated with factors such as the steric bulk of the reactants and the reduction potential of the ketone. nih.govorganic-chemistry.org For sterically hindered ketones, the direct C-C bond formation might be impeded, leading to a preference for the SET pathway where the initial Mg-O bond formation takes precedence. nih.gov

The structure of the Grignard reagent in the reaction medium, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is a critical factor in reaction pathway modeling. Computational studies have shown that dimeric forms of the Grignard reagent can be involved in the reaction. nih.gov One proposed mechanism involves the coordination of the carbonyl compound to one of the magnesium atoms in a dimeric Grignard reagent. The subsequent addition step proceeds through a transition state where an alkyl or aryl group bonded to the adjacent magnesium atom interacts with the carbonyl carbon, facilitating C-C bond formation. nih.gov

The presence of the 2,3-dimethoxy substituents on the phenyl ring of the Grignard reagent is expected to play a significant role in the reaction pathway and transition state energetics. The ortho-methoxy group, in particular, can have several effects:

Chelation: The oxygen atom of the ortho-methoxy group can chelate with the magnesium atom of the Grignard reagent. This intramolecular coordination can influence the reactivity and stereoselectivity of the reaction.

Electronic Effects: The methoxy groups are electron-donating, which can affect the nucleophilicity of the Grignard reagent and the stability of any charged intermediates.

While specific transition state analysis for this compound is not available, studies on related systems with ortho-alkoxy substituents have highlighted the importance of such interactions in directing the course of the reaction.

Based on the available literature for analogous systems, a plausible transition state for the polar mechanism of the reaction between 2,3-dimethoxyphenylmagnesium bromide and cyclohexanone can be proposed. This transition state would likely involve a four-membered ring structure incorporating the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the ipso-carbon of the dimethoxyphenyl ring.

Table 1: Hypothetical Key Geometric Parameters of the Transition State

ParameterDescriptionExpected Value Range (Å)
C-C bond formingDistance between the carbonyl carbon and the ipso-carbon of the phenyl ring2.1 - 2.5
Mg-O bond formingDistance between the magnesium atom and the carbonyl oxygen1.9 - 2.2
C=O bond lengthLength of the carbonyl double bond in the transition state1.25 - 1.35
Mg-C bond lengthLength of the bond between magnesium and the ipso-carbon of the phenyl ring2.2 - 2.4

Note: These values are estimations based on computational studies of similar Grignard reactions and are not from a specific calculation on this compound.

Derivatization Strategies and Analog Synthesis of 2 2,3 Dimethoxyphenyl Cyclohexanol

Modification of the Hydroxyl Group

The secondary alcohol moiety is a prime site for chemical transformation, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's physicochemical properties.

The conversion of the hydroxyl group into esters and ethers is a fundamental derivatization strategy. Esterification is typically achieved through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. For instance, Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed.

Etherification can be accomplished via methods such as the Williamson ether synthesis, where the corresponding alkoxide of 2-(2,3-dimethoxyphenyl)cyclohexanol reacts with an alkyl halide. While specific studies on this exact molecule are not prevalent, the general reactivity of secondary alcohols supports the feasibility of these transformations.

Table 1: Plausible Ester and Ether Derivatives
Derivative TypeDerivative NameTypical Reagents
Ester2-(2,3-Dimethoxyphenyl)cyclohexyl acetateAcetic anhydride (B1165640), Pyridine
Ester2-(2,3-Dimethoxyphenyl)cyclohexyl benzoateBenzoyl chloride, Triethylamine
Ether1-(2-Methoxyethoxy)-2-(2,3-dimethoxyphenyl)cyclohexaneSodium hydride (NaH), 2-Methoxyethyl chloride
Ether1-(Benzyloxy)-2-(2,3-dimethoxyphenyl)cyclohexanePotassium hydride (KH), Benzyl bromide

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-(2,3-dimethoxyphenyl)cyclohexanone. This transformation is a critical step in the synthesis of many related analogs. Research has documented the direct oxidation of 2-(2,3-dimethoxyphenyl)cyclohexan-1-ol to the ketone using chromic acid in a glacial acetic acid medium. rsc.org This ketone serves as a key intermediate for further derivatization, such as the introduction of substituents on the cyclohexane (B81311) ring.

Oxidation of this secondary alcohol to a carboxylic acid is not directly applicable, as it would necessitate the cleavage of the carbon-carbon bond within the cyclohexane ring, a reaction that requires harsh conditions and is not a typical derivatization pathway. The primary and most synthetically useful oxidation product is the ketone.

Table 2: Oxidation Reaction Data
Starting MaterialProductOxidizing AgentReported Use
2-(2,3-Dimethoxyphenyl)cyclohexan-1-ol2-(2,3-Dimethoxyphenyl)cyclohexanoneChromic acid in glacial acetic acidSynthesis of the ketone for further synthetic projects. rsc.org

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding cyclohexyl chloride or bromide. These halogenated intermediates are valuable precursors for introducing a variety of functional groups (e.g., azides, nitriles, thiols) via S_N2 reactions. This opens up a wide range of synthetic possibilities for creating analogs with diverse functionalities.

Table 3: Potential Halogenation and Substitution Pathways
IntermediateTypical Reagent for FormationSubsequent NucleophileFinal Product Class
1-Chloro-2-(2,3-dimethoxyphenyl)cyclohexaneThionyl chloride (SOCl₂)Sodium azide (B81097) (NaN₃)Azido-cyclohexane derivative
1-Bromo-2-(2,3-dimethoxyphenyl)cyclohexanePhosphorus tribromide (PBr₃)Potassium cyanide (KCN)Cyano-cyclohexane derivative
1-Chloro-2-(2,3-dimethoxyphenyl)cyclohexaneThionyl chloride (SOCl₂)Sodium thiomethoxide (NaSMe)Thioether derivative

Derivatization of the Cyclohexane Ring

Modifications to the cyclohexane ring itself allow for the synthesis of analogs with altered steric and electronic properties, potentially leading to significant changes in their biological activity.

Introducing new substituents onto the cyclohexane ring can be effectively achieved starting from the ketone derivative, 2-(2,3-dimethoxyphenyl)cyclohexanone. The carbons alpha to the carbonyl group are activated towards deprotonation, forming an enolate which can then react with various electrophiles. ubc.cayoutube.com For example, alkylation of the enolate with an alkyl halide can introduce a new alkyl group. orgsyn.orgorgsyn.orgyoutube.com This strategy allows for the synthesis of a wide range of substituted cyclohexanone (B45756) analogs, which can then be reduced back to the corresponding substituted cyclohexanols if desired.

Table 4: Potential Strategies for Ring Substitution
Starting MaterialReaction TypeTypical ReagentsPotential Product
2-(2,3-Dimethoxyphenyl)cyclohexanoneEnolate Alkylation1. LDA (Lithium diisopropylamide) 2. Methyl iodide (CH₃I)2-Methyl-2-(2,3-dimethoxyphenyl)cyclohexanone
2-(2,3-Dimethoxyphenyl)cyclohexanoneEnamine Alkylation1. Pyrrolidine, p-TsOH 2. Allyl bromide2-Allyl-2-(2,3-dimethoxyphenyl)cyclohexanone
2-(2,3-Dimethoxyphenyl)cyclohexanoneMichael AdditionMethyl vinyl ketone, Base2-(3-Oxobutyl)-2-(2,3-dimethoxyphenyl)cyclohexanone

While no specific studies on the ring expansion or contraction of this compound have been reported, established methodologies for such transformations on cyclohexanone systems provide a blueprint for potential analog synthesis. These reactions typically proceed via the ketone derivative.

Ring Expansion: A one-carbon ring expansion to a cycloheptanone (B156872) derivative could potentially be achieved through the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction involves the conversion of the ketone to a β-amino alcohol, followed by treatment with nitrous acid to induce a rearrangement and ring expansion. inflibnet.ac.inyoutube.com

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of α-haloketones. This would involve the α-halogenation of 2-(2,3-dimethoxyphenyl)cyclohexanone, followed by treatment with a base to yield a substituted cyclopentanecarboxylic acid derivative.

These proposed pathways, though theoretical for this specific substrate, are based on reliable and well-documented named reactions in organic synthesis, suggesting viable routes to seven- and five-membered ring analogs.

Table 5: Plausible Ring Reorganization Strategies
TransformationKey IntermediateNamed ReactionPotential Product Class
Ring Expansion1-(Aminomethyl)-2-(2,3-dimethoxyphenyl)cyclohexan-1-olTiffeneau-Demjanov Rearrangement2-(2,3-Dimethoxyphenyl)cycloheptanone
Ring Contraction2-Bromo-2-(2,3-dimethoxyphenyl)cyclohexanoneFavorskii Rearrangement1-(2,3-Dimethoxyphenyl)cyclopentane-1-carboxylic acid

Dehydrogenation to Cyclohexene (B86901) or Aromatic Systems

The conversion of the cyclohexanol (B46403) ring in this compound to a cyclohexene or a fully aromatized phenyl ring represents a key strategy for structural modification. These dehydrogenation or dehydration-aromatization reactions alter the geometry and electronic properties of the core structure.

Acid-catalyzed dehydration is a common method for introducing unsaturation into cyclohexanol systems. youtube.com This reaction typically proceeds via an E1 elimination mechanism. The alcohol's hydroxyl group is protonated by a strong acid, such as phosphoric acid, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the carbon bearing the dimethoxyphenyl group. Subsequent elimination of a proton from an adjacent carbon atom yields the corresponding cyclohexene. The regioselectivity of this elimination can be influenced by the stability of the resulting alkene, with the more substituted, thermodynamically favored product often predominating.

Further dehydrogenation to form a biphenyl (B1667301) system (aromatization) is a more demanding transformation, often requiring metal catalysis. Palladium-based catalysts, for instance, have been shown to be effective in the aerobic dehydrogenation of cyclohexanones to cyclohexenones and subsequently to phenols. nih.gov While the substrate is a cyclohexanol, oxidation to the corresponding cyclohexanone, 2-(2,3-dimethoxyphenyl)cyclohexanone, could be an initial step, followed by dehydrogenation. rsc.org Catalytic systems like Pd(DMSO)₂(TFA)₂ are known to facilitate the removal of hydrogen molecules, leading to aromatization. nih.gov The choice of catalyst and reaction conditions is critical to control the extent of dehydrogenation, allowing for selective synthesis of either the cyclohexene or the fully aromatic analog.

Transformation Reagents/Catalyst Mechanism Potential Product
DehydrationH₃PO₄ or H₂SO₄, HeatE1 Elimination1-(2,3-Dimethoxyphenyl)cyclohexene
AromatizationPd-based catalyst (e.g., Pd/C), HeatCatalytic Dehydrogenation1-(2,3-Dimethoxyphenyl)benzene (a terphenyl derivative)

Modifications of the Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl group offers multiple sites for functionalization, enabling the synthesis of a wide array of derivatives with modified electronic and steric properties.

Demethylation Reactions

The selective or complete removal of the methyl groups from the methoxy (B1213986) ethers on the aromatic ring is a fundamental transformation. This reaction unmasks phenolic hydroxyl groups, which can dramatically alter the compound's properties and serve as handles for further functionalization.

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. elsevierpure.com The reaction typically proceeds by coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide. By controlling the stoichiometry of BBr₃, it may be possible to achieve selective mono-demethylation or complete di-demethylation to yield the corresponding dihydroxy- or monohydroxy-monomethoxy-phenylcyclohexanol derivatives.

Table of Demethylation Reactions

Product Reagent Typical Solvent General Outcome
2-(2-Hydroxy-3-methoxyphenyl)cyclohexanol BBr₃ (1 equivalent) Dichloromethane (CH₂Cl₂) Selective demethylation of one methoxy group.

Introduction of Halogen or Other Substituents

Introducing halogens or other functional groups onto the dimethoxyphenyl ring can be achieved through electrophilic aromatic substitution. The positions of the existing methoxy groups direct incoming electrophiles, influencing the regiochemical outcome of the reaction. The two methoxy groups are activating and ortho-, para-directing. Given the substitution pattern, the most likely positions for electrophilic attack are C-4 and C-6 of the aromatic ring.

Standard halogenating agents can be used for this purpose. For example, bromination can be carried out using N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with a Lewis acid catalyst. Similarly, chlorination can be achieved with N-Chlorosuccinimide (NCS). Nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation/alkylation are also viable methods for introducing other substituents, provided the conditions are controlled to prevent unwanted side reactions with the cyclohexanol moiety.

Table of Aromatic Substitution Reactions

Reaction Reagent(s) Potential Product(s)
Bromination N-Bromosuccinimide (NBS) 2-(4-Bromo-2,3-dimethoxyphenyl)cyclohexanol and/or 2-(6-Bromo-2,3-dimethoxyphenyl)cyclohexanol
Nitration HNO₃, H₂SO₄ 2-(4-Nitro-2,3-dimethoxyphenyl)cyclohexanol and/or 2-(6-Nitro-2,3-dimethoxyphenyl)cyclohexanol

Ring Functionalization for Further Elaboration

For more complex modifications, the aromatic ring can be functionalized to enable cross-coupling reactions. This often involves the introduction of a group that can participate in palladium-catalyzed reactions, such as a boronic acid (or ester) or a halide.

Following demethylation to reveal a phenolic hydroxyl group, the hydroxyl can be converted to a triflate (-OTf) group by reaction with triflic anhydride. A triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new aryl, vinyl, or alkynyl groups.

Alternatively, directed ortho-metalation can be a powerful strategy. The methoxy groups can direct a strong base, such as an organolithium reagent, to deprotonate an adjacent position on the aromatic ring. The resulting aryllithium species can then be trapped with an electrophile (e.g., iodine to form an aryl iodide, or a borate (B1201080) ester to form a boronic ester) to install a handle for subsequent cross-coupling reactions. This provides a regioselective method for functionalizing the ring at positions that might not be accessible through classical electrophilic substitution.

Future Directions in 2 2,3 Dimethoxyphenyl Cyclohexanol Research

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic methods is paramount for enabling further investigation of 2-(2,3-dimethoxyphenyl)cyclohexanol and its derivatives. Future research will likely focus on improving existing strategies and exploring novel, more sustainable approaches.

A foundational method for the synthesis of the closely related precursor, 2-(2,3-dimethoxyphenyl)cyclohexanone, has been previously described. rsc.org Building upon this, future methodologies could explore the catalytic hydrogenation of this ketone to yield this compound. Catalytic hydrogenation is a well-established reduction reaction that adds hydrogen across a double bond, and in this case, the carbonyl group, to form an alcohol. libretexts.org The choice of catalyst (e.g., platinum, palladium, nickel) will be crucial in achieving high yield and stereoselectivity. libretexts.org

Furthermore, the development of solvent-free or environmentally benign reaction conditions represents a significant area for future work. sioc-journal.cn For instance, microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields. ugr.es The use of greener solvents, such as propylene (B89431) carbonate, is another avenue to reduce the environmental impact of the synthesis. ugr.es

Future synthetic strategies could also involve the construction of the cyclohexanol (B46403) ring through cyclization reactions. For example, methodologies involving the intramolecular aldol (B89426) condensation of ketoaldehydes have been shown to be effective in producing substituted cyclohexenones, which can then be reduced to the corresponding cyclohexanols. nih.gov Adapting such a strategy to precursors bearing the 2,3-dimethoxyphenyl moiety could provide an alternative and potentially more convergent route.

A summary of potential future synthetic approaches is presented in the table below.

Methodology Precursor/Intermediate Key Transformation Potential Advantages
Catalytic Hydrogenation2-(2,3-dimethoxyphenyl)cyclohexanoneReduction of ketone to alcoholHigh yields, potential for stereocontrol
Grignard Reaction2,3-dimethoxybromobenzene and cyclohexanone (B45756)C-C bond formation and alcohol synthesisDirect formation of the carbon skeleton
Intramolecular Aldol CondensationAcyclic keto-aldehyde with a 2,3-dimethoxyphenyl groupRing formation to a cyclohexenone intermediateConvergent synthesis
Microwave-Assisted SynthesisVariousAccelerated reaction ratesReduced reaction times, potentially higher yields

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product selectivity. A plausible and direct synthetic route involves the Grignard reaction, where a Grignard reagent prepared from a 2,3-dimethoxyphenyl halide is reacted with cyclohexanone. niscpr.res.inresearchgate.net Future mechanistic studies should focus on elucidating the intricate details of this reaction.

Investigations into the Schlenk equilibrium of the 2,3-dimethoxyphenylmagnesium halide Grignard reagent would provide insight into the nature of the reactive species in solution. nih.gov The composition of the Grignard reagent, which can exist as a mixture of various monomeric and dimeric species, can significantly influence its reactivity and the stereochemical outcome of the addition to cyclohexanone. nih.gov Furthermore, the effect of metallic halides, which can be present as impurities or additives, on the reaction course should be examined, as they are known to influence the ratio of 1,2- versus 1,4-addition in reactions with α,β-unsaturated carbonyls, a consideration if a cyclohexenone intermediate is used. researchgate.net

For syntheses involving catalytic hydrogenation, mechanistic studies would focus on the interaction of the substrate with the catalyst surface. libretexts.org The stereochemistry of the resulting alcohol will be dictated by the facial selectivity of the hydrogen addition, which is influenced by the steric hindrance imposed by the bulky 2,3-dimethoxyphenyl group.

Development of High-Throughput Characterization Techniques

To accelerate the discovery and optimization of synthetic routes to this compound and its analogues, the development of high-throughput characterization techniques is essential. These methods allow for the rapid analysis of multiple samples, facilitating the screening of reaction conditions and the identification of promising candidates. nih.gov

Future research could focus on adapting fluorescence-based assays for the rapid determination of product formation and enantiomeric excess. bath.ac.uk For instance, a chiral sensor system could be developed that exhibits a change in fluorescence upon binding to a specific stereoisomer of this compound. This would be particularly valuable for screening asymmetric syntheses. bath.ac.uk

High-throughput screening (HTS) platforms, often used in drug discovery, can be repurposed for reaction optimization. nih.govsigmaaldrich.com These systems can automate the setup of numerous parallel reactions in microplates, followed by rapid analysis using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The use of catalyst-coated glass beads, or "ChemBeads," can facilitate the handling and separation of catalysts in these high-throughput experiments. sigmaaldrich.com

The table below outlines potential high-throughput characterization techniques for future research.

Technique Application Information Obtained
Fluorescence-Based AssaysScreening for enantiomeric excessEnantiomeric purity
High-Throughput Mass SpectrometryRapid analysis of reaction mixturesProduct identification, yield estimation
High-Throughput NMR SpectroscopyStructural confirmation and purity analysisChemical structure, purity
Automated Parallel SynthesisScreening of reaction conditionsOptimal catalyst, solvent, temperature, etc.

Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research on this compound. Computational methods can provide valuable insights into the compound's structure, stability, and reactivity, guiding experimental efforts and aiding in the interpretation of results. sapub.orgmdpi.com

A key area for computational investigation is the conformational analysis of this compound. gmu.eduresearchgate.net The relative orientation of the 2,3-dimethoxyphenyl group with respect to the cyclohexanol ring will significantly impact the molecule's physical and chemical properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the energies of different conformers and predict the most stable geometries. acs.org This information is critical for understanding its spectroscopic properties and potential biological activity. For instance, the stability of cyclohexane (B81311) derivatives is influenced by the equatorial or axial positioning of substituents, with bulkier groups generally favoring the equatorial position to minimize steric strain. libretexts.org

Computational modeling can also be used to predict the outcomes of synthetic reactions. For example, the transition states of key reaction steps, such as the Grignard addition or catalytic hydrogenation, can be calculated to understand the factors controlling stereoselectivity. nih.gov This predictive capability can reduce the number of experiments required to optimize a synthesis.

An integrated approach would involve a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. For example, computational docking studies could predict the binding affinity of this compound derivatives to a biological target, and these predictions could then be tested experimentally. nih.gov

Computational Method Experimental Correlation Objective
Conformational Analysis (DFT)NMR and X-ray CrystallographyDetermine the most stable 3D structure
Transition State CalculationKinetic Studies and Product RatiosElucidate reaction mechanisms and stereoselectivity
Molecular DockingIn vitro Binding AssaysPredict and validate biological targets
QSAR (Quantitative Structure-Activity Relationship)Biological Activity ScreeningIdentify key structural features for desired activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(2,3-dimethoxyphenyl)cyclohexanol, and how does steric hindrance influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or reductive amination pathways. For example, steric hindrance from the 2,3-dimethoxyphenyl group can direct acylation or alkylation to less hindered sites, as observed in benzodiazepine derivatives . Regioselectivity is often evaluated using temperature-dependent reactions (e.g., room temperature vs. reflux) and confirmed via X-ray crystallography .

Q. How can the structural conformation of this compound be characterized experimentally?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. X-ray analysis is critical for resolving stereochemistry, as demonstrated in studies of cyclohexanol derivatives . Computational methods (e.g., DFT) can supplement experimental data to confirm bond angles and electronic environments.

Q. What thermodynamic parameters are critical for understanding the stability of this compound, and how are they measured?

  • Methodological Answer : Key parameters include enthalpy of formation (ΔHf°), heat capacity, and phase transition data. Calorimetry (e.g., differential scanning calorimetry) and gas-phase measurements (via combustion or reaction-solution calorimetry) are standard methods, as outlined in NIST guidelines for cyclohexanol derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence reactivity in cross-coupling or acylation reactions?

  • Methodological Answer : Steric hindrance from the methoxy groups can suppress reactivity at proximal sites, favoring distal functionalization. For instance, in benzodiazepine synthesis, bulky acylating agents (e.g., crotonyl chloride) preferentially target less hindered amines despite methoxy substitution . Electronic effects (e.g., resonance donation) can be quantified via Hammett plots or computational electrostatic potential maps.

Q. What strategies are effective in resolving contradictions between predicted and observed regioselectivity in derivatives of this compound?

  • Methodological Answer : When steric models fail to explain regioselectivity (e.g., unexpected acylation at hindered sites), investigate alternative factors:

  • Hydrogen bonding : Use IR spectroscopy or crystallography to identify intramolecular H-bonding networks .
  • Solvent effects : Conduct kinetic studies in polar vs. non-polar solvents to assess solvation-driven selectivity.
  • Computational modeling : Apply DFT or MD simulations to map transition-state energetics .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., methoxy → hydroxy or halogen) to probe receptor binding. For example, JWH-440/441 analogs with methoxy substitutions show cannabinoid receptor affinity .
  • Biological assays : Use radioligand binding (e.g., 5-HT1A/5-HT2A receptors) or functional assays (cAMP signaling) to quantify activity .
  • Statistical analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with bioactivity.

Q. What are the stability and handling considerations for this compound under varying experimental conditions?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in inert atmospheres (argon) to prevent oxidation of the cyclohexanol moiety .
  • Decomposition pathways : Monitor via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze degradation products using LC-MS.
  • Safety protocols : Follow guidelines for phenolic compounds, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets for structurally related cyclohexanol derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.